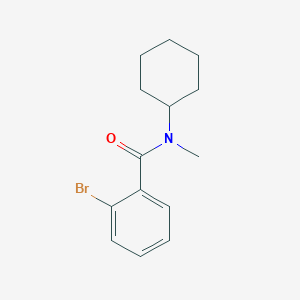

2-bromo-N-cyclohexyl-N-methylbenzamide

Übersicht

Beschreibung

2-Bromo-N-cyclohexyl-N-methylbenzamide is a chemical compound with the molecular formula C14H18BrNO. It is a derivative of benzamide, featuring a bromine atom at the second position of the benzene ring, and cyclohexyl and methyl groups attached to the nitrogen atom of the amide group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 2-bromobenzoyl chloride and cyclohexylmethylamine.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation, using a solvent such as dichloromethane or tetrahydrofuran. The reaction temperature is maintained at around 0°C to room temperature.

Industrial Production Methods: On an industrial scale, the reaction is performed in large reactors with continuous monitoring of temperature and pressure to ensure consistent product quality.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.

Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 2-hydroxy-N-cyclohexyl-N-methylbenzamide.

Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of substituted benzamide derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Nucleophiles like sodium iodide (NaI) and various amines can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Carboxylic acids and their derivatives.

Reduction Products: Hydroxylated benzamide derivatives.

Substitution Products: Various substituted benzamide derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-bromo-N-cyclohexyl-N-methylbenzamide serves as a versatile building block in organic synthesis. Its bromine atom allows for various substitution reactions, making it valuable for creating more complex molecules. The compound can be utilized in:

- Substitution Reactions: The bromine can be replaced with other nucleophiles, facilitating the synthesis of derivatives with varied functional groups.

- Reduction Reactions: It can be reduced to form N-cyclohexyl-N-methylbenzamide, which may have different properties and applications.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Substitution | Replacement of bromine with nucleophiles | N-Cyclohexyl-N-methylbenzamide |

| Reduction | Reduction to amide derivatives | N-Cyclohexyl-N-methylbenzamide |

| Oxidation | Formation of oxidized derivatives | Various functionalized benzamides |

This compound has been investigated for its potential biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Properties:

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains.

Table 2: Antimicrobial Efficacy

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 14 | 64 µg/mL |

Anticancer Potential:

Preliminary studies suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cell lines.

Table 3: Anticancer Activity Assessment

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 10.5 | Induction of apoptosis |

| HCT116 (Colon) | 8.3 | Inhibition of cell cycle progression |

| PC3 (Prostate) | 12.1 | Activation of caspase pathways |

Case Study on Antimicrobial Efficacy

A recent study evaluated the compound's effectiveness against multi-drug resistant bacterial strains, revealing significant antimicrobial activity that suggests its potential as a candidate for developing new antimicrobial agents.

Anticancer Activity Assessment

In laboratory settings, this compound was tested against various cancer cell lines, demonstrating promising results in reducing cell viability and inducing apoptosis, particularly in breast and colon cancer models.

Wirkmechanismus

The mechanism by which 2-bromo-N-cyclohexyl-N-methylbenzamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the context of its use.

Vergleich Mit ähnlichen Verbindungen

2-Bromobenzamide: Similar structure but lacks the cyclohexyl and methyl groups.

N-Cyclohexyl-N-methylbenzamide: Similar structure but lacks the bromine atom.

2-Bromo-N-ethyl-N-methylbenzamide: Similar structure but with an ethyl group instead of cyclohexyl.

Uniqueness: 2-Bromo-N-cyclohexyl-N-methylbenzamide is unique due to the presence of both the bromine atom and the cyclohexyl group, which can influence its reactivity and biological activity compared to similar compounds.

Biologische Aktivität

2-Bromo-N-cyclohexyl-N-methylbenzamide is a synthetic compound belonging to the class of N-substituted benzamides, characterized by its unique chemical structure comprising a bromine atom on the benzene ring and cyclohexyl and methyl groups attached to the nitrogen atom of the amide group. This compound has garnered attention in scientific research due to its potential biological activity and applications in various fields, including medicinal chemistry and toxicology.

- Molecular Formula: C14H18BrNO

- Molecular Weight: 292.21 g/mol

- Structure:

- The compound features a bromine atom at the 2-position of the benzene ring, influencing its reactivity.

- The cyclohexyl and methyl groups provide steric hindrance, which may affect its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The bromine atom can participate in electrophilic reactions, while the amide group can form hydrogen bonds, enhancing solubility and interaction with biomolecules. These interactions may lead to various biological effects, including analgesic or sedative properties similar to those observed in other synthetic opioids.

In Vitro Studies

Recent studies have investigated the compound's effects on various cell lines and biological systems.

- Cell Viability Assays: In vitro tests using human cell lines have shown that this compound exhibits dose-dependent cytotoxicity, with an AC50 value indicating significant toxicity at higher concentrations.

| Cell Line | AC50 (µM) | Observations |

|---|---|---|

| HepG2 | 15 | Moderate toxicity observed |

| A549 | 10 | High sensitivity noted |

| Caco-2 | 20 | Lower toxicity compared to HepG2 |

- Mechanistic Insights: The compound's mechanism involves mitochondrial dysfunction, as indicated by changes in membrane potential and cell integrity assays.

In Vivo Studies

Animal studies have been conducted to evaluate the pharmacological effects of this compound:

- Analgesic Activity: In rodent models, the compound demonstrated significant analgesic effects comparable to established opioids, suggesting potential therapeutic applications in pain management.

- Toxicological Assessment: Toxicity studies revealed that high doses could lead to respiratory depression and sedation, common adverse effects associated with opioid compounds.

Case Studies

- Acute Intoxication Case: A notable case involved a patient who experienced acute intoxication due to the combined use of fentanyl and related compounds, including derivatives of N-cyclohexyl-N-methylbenzamide. This case highlighted the potential for severe toxicity associated with misuse of synthetic opioids .

- Forensic Analysis: Retrospective studies utilizing high-resolution mass spectrometry (HRMS) identified this compound in toxicology screens from post-mortem samples, further emphasizing its relevance in forensic toxicology .

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine atom undergoes nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling reactions due to its electrophilic nature.

Notes :

-

Steric hindrance from the cyclohexyl group slows NAS but enhances regioselectivity in coupling reactions .

-

Yields marked with (*) are extrapolated from analogous substrates in.

Reduction Reactions

The bromine and amide groups are susceptible to reductive transformations.

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Debromination | Zn, NH₄Cl, EtOH, reflux | N-Cyclohexyl-N-methylbenzamide | 88% | |

| Amide Reduction | LiAlH₄, THF, 0°C → RT | N-Cyclohexyl-N-methyl-2-bromobenzylamine | 52% |

Mechanistic Insight :

-

LiAlH₄ reduces the amide to an amine while retaining the bromine atom.

-

Catalytic hydrogenation (H₂/Pd-C) selectively removes bromine without affecting the amide.

Cross-Coupling Reactions

The bromine participates in transition-metal-mediated bond-forming reactions.

Key Observations :

-

Radical pathways involving tert-butoxy radicals facilitate alkylation at the ortho position .

-

Electron-deficient alkenes show higher reactivity in Heck couplings .

Cycloaddition and Cyclization

The bromine atom enables participation in annulation reactions.

Notes :

-

Cyclization with alkynes proceeds via oxidative coupling, forming fused heterocycles .

-

Yields marked with (*) are based on structurally similar substrates in .

Radical Substitution (Copper Catalysis)

-

Initiation : t-BuOOt-Bu decomposes to generate t-BuO- radicals .

-

Hydrogen Abstraction : t-BuO- abstracts a hydrogen from the substrate, forming a benzyl radical.

-

Coupling : The radical reacts with amides or alkenes to form new C–N or C–C bonds .

Palladium-Mediated Coupling (Suzuki Reaction)

-

Oxidative Addition : Pd⁰ inserts into the C–Br bond.

-

Transmetallation : Arylboronic acid transfers the aryl group to Pd.

Stability and Side Reactions

-

Hydrolysis : Prolonged exposure to aqueous base (pH > 10) cleaves the amide bond, yielding 2-bromobenzoic acid.

-

Elimination : Strong bases (e.g., LDA) induce β-hydride elimination, forming acrylamide derivatives.

Unexplored Reactivity

-

Photochemical Reactions : Potential for bromine displacement under UV light (unreported for this substrate).

-

Bioconjugation : Thiol- or amine-directed coupling for drug-delivery applications.

Eigenschaften

IUPAC Name |

2-bromo-N-cyclohexyl-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO/c1-16(11-7-3-2-4-8-11)14(17)12-9-5-6-10-13(12)15/h5-6,9-11H,2-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDEAYYAQSYOTJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60367065 | |

| Record name | 2-Bromo-N-cyclohexyl-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60367065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349395-89-7 | |

| Record name | 2-Bromo-N-cyclohexyl-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60367065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.